2-(2,4-Dichlorobenzoyl)oxazole

Vue d'ensemble

Description

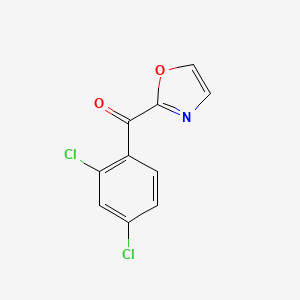

2-(2,4-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2 It is characterized by the presence of a benzoyl group substituted with two chlorine atoms at the 2 and 4 positions, and an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzoyl)oxazole typically involves the condensation of 2,4-dichlorobenzoyl chloride with 2-aminophenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the oxazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dichlorobenzoyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The chlorine atoms in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the benzoyl moiety.

Applications De Recherche Scientifique

Antimicrobial Activity

2-(2,4-Dichlorobenzoyl)oxazole and its derivatives have been investigated for their antimicrobial properties. Research indicates that oxazole derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that specific oxazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli effectively.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Inhibition Zone (mm) | Bacteria |

|---|---|---|

| This compound | 20 | S. aureus |

| This compound | 18 | E. coli |

| Standard (Ampicillin) | 30 | S. aureus |

| Standard (Ciprofloxacin) | 25 | E. coli |

The substitution patterns on the oxazole ring significantly influence their biological activities, making it crucial to explore various derivatives for enhanced efficacy .

Anticancer Properties

The anticancer potential of this compound has also been a focus of research. Compounds containing the oxazole moiety have demonstrated inhibitory effects on various cancer cell lines. For example, derivatives have been synthesized and evaluated for their antiproliferative activity against colon cancer cells (HT-29), with some exhibiting IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HT-29 | 0.84 ± 0.005 |

| Other Derivative | HT-29 | 0.30 ± 0.003 |

These findings suggest that modifications to the oxazole structure can lead to compounds with potent anticancer activity .

Polymerization Processes

Oxazoles are utilized in polymer chemistry due to their ability to undergo various chemical reactions leading to polymer formation. The presence of the oxazole ring can enhance the thermal stability and mechanical properties of polymers, making them suitable for applications in coatings and adhesives .

Use as Chelating Agents

The chelating properties of oxazoles allow them to bind metal ions effectively, which is beneficial in applications such as catalysis and environmental remediation. This characteristic is particularly useful in designing materials that require metal ion stabilization or removal from solutions .

Case Study: Antiviral Activity

Recent studies have explored the antiviral potential of oxazole derivatives against viruses such as SARS-CoV-2. A family of synthetic oxazole-based macrocycles was discovered to exhibit activity against this virus, highlighting the importance of this compound class in developing new antiviral therapies .

Case Study: Green Synthesis Approaches

Research has also focused on developing environmentally friendly synthesis methods for oxazoles, emphasizing the need for sustainable practices in chemical manufacturing. These approaches aim to reduce waste and improve the efficiency of producing biologically active compounds .

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorobenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be related to its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4-Dichlorobenzoyl)thiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.

2-(2,4-Dichlorobenzoyl)pyrrole: Contains a pyrrole ring instead of an oxazole ring.

2-(2,4-Dichlorobenzoyl)imidazole: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

2-(2,4-Dichlorobenzoyl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in organic synthesis and medicinal chemistry .

Activité Biologique

2-(2,4-Dichlorobenzoyl)oxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its mechanism of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 293.12 g/mol

- CAS Number : 898760-56-0

This compound features a dichlorobenzoyl moiety attached to an oxazole ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's .

- Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially leading to apoptosis in cancer cells. It interacts with cyclooxygenase (COX) enzymes, reducing pro-inflammatory prostaglandin production.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell division processes.

Antimicrobial Properties

The compound has shown effectiveness against gram-positive and gram-negative bacteria, as well as fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic pathways .

Anti-inflammatory Effects

By inhibiting COX enzymes, this compound reduces inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Alzheimer's Disease Research : A study evaluated the inhibitory effects of various oxazole derivatives, including this compound, on AChE and BuChE. The compound exhibited IC values comparable to standard drugs like Donepezil, indicating its potential as a therapeutic agent for Alzheimer's disease .

- Antimicrobial Efficacy : In a laboratory setting, the compound was tested against multiple bacterial strains. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight and structure. Studies indicate that it undergoes biotransformation through oxidation and conjugation reactions .

Data Table: Biological Activities Overview

| Activity Type | Mechanism of Action | IC Values (µM) |

|---|---|---|

| Acetylcholinesterase Inhibition | Competitive inhibition leading to increased acetylcholine levels | 28.5 (vs. Donepezil: 33.65) |

| Antibacterial Activity | Disruption of cell membrane integrity | Effective at 10 µg/mL |

| Anticancer Activity | Induction of apoptosis in cancer cells | Varies by cell line |

| Anti-inflammatory | Inhibition of COX enzymes | Significant reduction in inflammatory markers |

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZMXIAGFCDEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642110 | |

| Record name | (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-56-0 | |

| Record name | (2,4-Dichlorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.